1-benzyl-4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
1-benzyl-4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its benzyl, chloro, and dimethoxyphenyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization.
Temperature: Reactions are usually conducted at elevated temperatures, ranging from 60°C to 120°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrazole derivatives.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,5-diphenyl-1H-pyrazole: Lacks the chloro and dimethoxy substituents.
4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the benzyl and dimethoxy substituents.
1-benzyl-4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the dimethoxy substituents.
Uniqueness
1-benzyl-4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is unique due to the presence of both chloro and dimethoxy substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C26H25ClN2O4 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
1-benzyl-4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H25ClN2O4/c1-30-20-12-10-18(14-22(20)32-3)25-24(27)26(19-11-13-21(31-2)23(15-19)33-4)29(28-25)16-17-8-6-5-7-9-17/h5-15H,16H2,1-4H3 |
InChI Key |
NNOMANNYTYDQQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)Cl)OC |
Origin of Product |
United States |
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